4-Hydroxychlorpropham

Vue d'ensemble

Description

4-Hydroxychlorpropham is a chemical compound derived from chlorpropham, a well-known herbicide and plant growth regulator. It is primarily used in agricultural settings to inhibit sprouting in stored potatoes and to control broadleaf weeds and grasses. The compound is also known for its ability to induce mitochondrial dysfunction in rat hepatocytes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxychlorpropham typically involves the hydroxylation of chlorpropham. One common method includes the reaction of chlorpropham with a hydroxylating agent under controlled conditions to introduce the hydroxyl group at the para position relative to the chloro group on the aromatic ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxychlorpropham undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form dehydroxylated derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of dehydroxylated derivatives.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

Agricultural Uses

- Herbicide : 4-Hydroxychlorpropham is utilized in agricultural settings to manage weed growth, particularly in crops such as spinach and Easter lilies. It helps reduce Botrytis infections and assists in floral bud removal .

- Growth Regulator : The compound is effective in inhibiting sprouting in stored potatoes, which is crucial for maintaining crop quality during storage .

Biological Research

- Cellular Metabolism : Research indicates that this compound can induce mitochondrial dysfunction in rat hepatocytes, affecting adenosine triphosphate (ATP) synthesis by disrupting the electron transport chain. This mechanism highlights its potential role in studies related to energy metabolism and cellular health.

- Toxicological Studies : The compound has been investigated for its cytotoxic effects, contributing to understanding how chlorpropham metabolites interact with biological systems. Studies have explored its metabolic pathways, including sulfation and glucuronidation reactions, which are critical for detoxification processes .

Medicinal Applications

- Potential Therapeutic Uses : There is ongoing research into the cytotoxic properties of this compound, particularly regarding its effects on cancer cells. Its ability to induce mitochondrial dysfunction may provide insights into developing new therapeutic strategies against tumors that exhibit resistance to conventional treatments .

Data Tables

Case Studies

- Chlorpropham Metabolism Study : A study examined the metabolic fate of chlorpropham and its metabolites, including this compound, in isolated rat hepatocytes. The findings highlighted the importance of metabolic pathways in determining the compound's detoxification profile and potential drug interactions.

- Toxicity Assessment : Research evaluating the acute toxicity of chlorpropham indicated that while it poses low toxicity levels overall, certain metabolites like this compound could have varying effects based on dosage and exposure routes .

Mécanisme D'action

The mechanism of action of 4-Hydroxychlorpropham involves its interaction with cellular components, leading to mitochondrial dysfunction. The compound affects the synthesis of adenosine triphosphate (ATP) by disrupting the electron transport chain, resulting in decreased energy production and increased cell permeability. This mechanism is particularly evident in studies involving rat hepatocytes .

Comparaison Avec Des Composés Similaires

Chlorpropham: The parent compound, primarily used as a herbicide and plant growth regulator.

3-Chloroaniline: A metabolite of chlorpropham with different biological activities.

3-Chloroacetanilide: Another metabolite with distinct properties.

Uniqueness: 4-Hydroxychlorpropham is unique due to its specific hydroxylation at the para position, which imparts distinct chemical and biological properties. Its ability to induce mitochondrial dysfunction sets it apart from its parent compound and other metabolites .

Activité Biologique

4-Hydroxychlorpropham (4-HCP) is a significant metabolite of chlorpropham, a herbicide primarily used in agriculture. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks. This article synthesizes findings from various studies, focusing on its metabolism, distribution, and effects on biological systems.

Chemical Structure and Properties

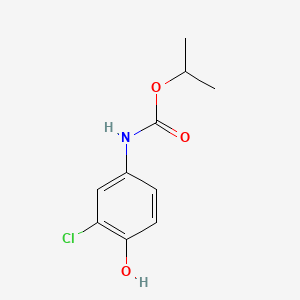

This compound is chemically identified as CHClNO with a molecular weight of approximately 229.66 g/mol. The compound features a hydroxyl group (-OH) attached to the aromatic ring, which plays a pivotal role in its biological interactions.

Metabolism and Distribution

Metabolic Pathways:

4-HCP is primarily formed through the hydroxylation of chlorpropham. Studies have shown that after oral administration, chlorpropham undergoes extensive metabolism, leading to the formation of several metabolites, including 4-HCP, which accounts for approximately 6.14-16% of the dose excreted in urine .

Tissue Distribution:

Research on Wistar rats indicated that after administering chlorpropham, significant amounts of radiolabeled metabolites were found in various tissues, including the liver, kidney, and brain. The half-lives of chlorpropham and its metabolites varied across tissues, with the brain showing a half-life of 11 hours . The distribution pattern suggests that 4-HCP can cross the blood-brain barrier, indicating potential neuroactive properties.

Table 1: Tissue Distribution of Radiolabeled Chlorpropham and Metabolites

| Tissue | Half-Life (hours) |

|---|---|

| Brain | 11 |

| Liver | 8.1 |

| Kidney | 6.2 |

| Muscle | 4.6 |

| Intestine | 4.3 |

| Lung | 4.1 |

Biological Effects

Enzyme Interactions:

Studies have demonstrated that 4-HCP can influence various enzymatic activities. For instance, Bobik et al. (1972) found that chlorpropham hydrolysis occurs in liver homogenates, suggesting that liver enzymes play a significant role in its metabolism .

Toxicological Studies:

Toxicological assessments have indicated that exposure to chlorpropham and its metabolites may lead to adverse effects on organ systems. In particular, high doses have been linked to changes in enzyme activity and potential hepatotoxicity .

Case Studies

Case Study 1: Rat Model

In a study involving adult female Wistar rats administered with chlorpropham, researchers observed significant accumulation of metabolites in the brain and liver tissues within hours post-administration. The study highlighted that prolonged exposure resulted in altered metabolic pathways and potential neurotoxic effects .

Case Study 2: Human Exposure Assessment

A recent assessment evaluated human exposure to pesticide residues and their metabolites through urine analysis. The findings indicated detectable levels of 4-HCP among individuals exposed to agricultural environments, raising concerns about chronic exposure effects on human health .

Propriétés

IUPAC Name |

propan-2-yl N-(3-chloro-4-hydroxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-6(2)15-10(14)12-7-3-4-9(13)8(11)5-7/h3-6,13H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODWUFQKCTUNBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1=CC(=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182866 | |

| Record name | 4-Hydroxychlorpropham | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28705-96-6 | |

| Record name | 4-Hydroxychlorpropham | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028705966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxychlorpropham | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | propan-2-yl N-(3-chloro-4-hydroxyphenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the metabolic fate of Chlorpropham in isolated rat hepatocytes, and how does inhibiting sulfation and glucuronidation pathways affect this process?

A1: The provided abstract investigates the metabolism and cytotoxicity of Chlorpropham (CIPC) and its key metabolites, including 4-Hydroxychlorpropham, in isolated rat hepatocytes []. The study specifically examines the impact of partially inhibiting sulfation and glucuronidation reactions, which are major metabolic pathways for xenobiotics in the liver. While the abstract doesn't detail the exact metabolic transformations observed, it highlights the importance of these pathways in CIPC detoxification. By understanding how modulating these pathways affects this compound formation and clearance, researchers can gain insights into potential drug-drug interactions and inter-individual variability in CIPC metabolism.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.